4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
4-Butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is an organic compound known for its multifunctional applications in various scientific fields, including chemistry, biology, medicine, and industry. It is recognized for its unique chemical structure, which allows it to participate in diverse reactions, making it valuable for research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors.
Initial Amination Reaction: : The synthesis begins with the introduction of an amine group into a pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction, where 4-chloro-6-methylpyrimidine reacts with dimethylamine under basic conditions.
Coupling Reaction: : The resultant compound undergoes a coupling reaction with 4-aminobenzene-1-sulfonamide. This is facilitated by catalysts such as palladium on carbon, with conditions optimized to favor the formation of the desired product.
Butoxylation: : The final step involves the introduction of a butoxy group. This is often performed using an alkylation reaction, where butyl bromide reacts with the amine derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are optimized to ensure high yield and purity. Typically, these methods involve:
Batch Processing: : Utilized for its flexibility in handling complex multi-step synthesis.
Continuous Flow Chemistry: : Employed to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, leading to the formation of sulfonamide oxides.
Reduction: : Can be reduced using hydrogenation catalysts like palladium, yielding different amine derivatives.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions, especially at the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Bases: : Sodium hydroxide, potassium carbonate.
Catalysts: : Palladium on carbon, copper iodide.
Major Products Formed
The major products from these reactions include various sulfonamide derivatives, amine compounds, and substituted pyrimidines.
Scientific Research Applications
4-Butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: : Utilized as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: : Studied for its interactions with biological macromolecules and potential use in bioassays.
Medicine: : Explored for its pharmacological properties, including as a potential therapeutic agent.
Industry: : Used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. In biological systems, it interacts with enzymes and receptors, modulating their activity. The presence of dimethylamino and sulfonamide groups allows it to bind to multiple targets, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-N-(4-aminophenyl)benzene-1-sulfonamide: : Lacks the pyrimidine ring but shares similar functional groups.
4-(Dimethylamino)-6-methylpyrimidine derivatives: : Share the pyrimidine core but vary in their substituent groups.
Uniqueness
What sets 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide apart is its dual functionalization with a pyrimidine ring and a sulfonamide group. This unique structure offers versatile reactivity and makes it valuable for a wide range of applications.
This compound truly stands out in the realm of synthetic chemistry and industrial applications
Properties
IUPAC Name |
4-butoxy-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-5-6-15-31-20-11-13-21(14-12-20)32(29,30)27-19-9-7-18(8-10-19)25-23-24-17(2)16-22(26-23)28(3)4/h7-14,16,27H,5-6,15H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLINOGRGNXDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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